molecular formula C23H26N2O5S B2964158 2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1116084-11-7

2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2964158
CAS No.: 1116084-11-7
M. Wt: 442.53
InChI Key: VACWAGWMLUYYLF-UHFFFAOYSA-N
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Description

2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C23H26N2O5S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis of compounds containing the 1,2,4-triazole ring system, including derivatives related to "2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide," has attracted attention due to their wide range of pharmaceutical activities. These activities include antimicrobial, anti-inflammatory, and antifungal properties. The structural elucidation of these compounds is carried out using spectroscopic methods, such as H1NMR, MASS Spectra, and IR Spectra, alongside elemental analysis to confirm their composition and potential for practical applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial Activities

Newly synthesized compounds, including thiazole and pyrazole derivatives based on heterocyclic moieties similar to the core structure of "this compound," have been evaluated for their antimicrobial properties. These studies reveal promising activities against a range of microbial pathogens, highlighting the potential of these compounds in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Corrosion Inhibition

The synthesis and evaluation of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, structurally related to "this compound," as corrosion inhibitors have been explored. These compounds demonstrate significant inhibition efficiencies, suggesting their utility in protecting metals from corrosion in acidic and mineral oil media (Yıldırım & Cetin, 2008).

G-Quadruplex Stabilization and Cytotoxic Activity

Macrocyclic pyridyl polyoxazoles, which share structural features with "this compound," have been studied for their ability to stabilize G-quadruplex DNA and exhibit cytotoxic activity against tumor cell lines. These compounds show promise in the development of anticancer therapies due to their selective stabilization of G-quadruplex structures and potent cytotoxic effects (Blankson et al., 2013).

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-3-17-10-11-20-18(14-17)15-21(31(28,29)19-8-5-4-6-9-19)23(27)25(20)16-22(26)24-12-7-13-30-2/h4-6,8-11,14-15H,3,7,12-13,16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACWAGWMLUYYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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